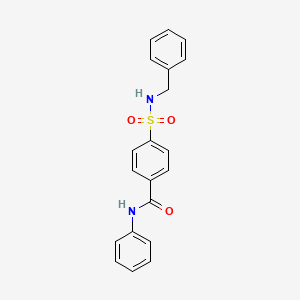

4-(benzylsulfamoyl)-N-phenylbenzamide

Description

4-(Benzylsulfamoyl)-N-phenylbenzamide is a derivative of the N-phenylbenzamide scaffold, a structural motif widely explored in medicinal chemistry due to its versatility in interacting with biological targets. N-phenylbenzamide derivatives are notable for diverse pharmacological activities, including antifungal, antiviral, anticancer, and mitochondrial permeability transition pore (PTP) inhibition . The benzylsulfamoyl moiety in this compound may improve solubility and target binding, making it a candidate for optimization in drug discovery.

Properties

IUPAC Name |

4-(benzylsulfamoyl)-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c23-20(22-18-9-5-2-6-10-18)17-11-13-19(14-12-17)26(24,25)21-15-16-7-3-1-4-8-16/h1-14,21H,15H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQMESDJATUEFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfamoyl)-N-phenylbenzamide typically involves the reaction of benzylamine with 4-sulfamoylbenzoic acid, followed by the introduction of a phenyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfamoyl)-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Cancer Treatment

Mechanism of Action:

The compound has been identified as an inhibitor of N-linked glycosylation, which plays a critical role in the proliferation of certain cancer cells. By disrupting this glycosylation process, 4-(benzylsulfamoyl)-N-phenylbenzamide can induce cell cycle arrest and senescence in receptor tyrosine kinase-dependent cancer cells. This has implications for treating various cancers such as non-small cell lung cancer, breast cancer, and glioma .

Case Studies:

- Non-Small Cell Lung Cancer (NSCLC): In vitro studies demonstrated that treatment with this compound resulted in a significant reduction of phosphorylated signaling proteins associated with cell growth and survival pathways. The compound effectively inhibited the proliferation of NSCLC cell lines, suggesting its potential as a therapeutic agent in oncological applications .

- Combination Therapy: The compound can be co-administered with other therapeutic agents to enhance efficacy against tumors that are resistant to standard treatments. This combination strategy is particularly promising for advanced-stage cancers .

Antiviral Activity

Targeting Enterovirus 71 (EV71):

Research has shown that derivatives of N-phenylbenzamide, including this compound, exhibit antiviral activity against EV71, a virus responsible for hand, foot, and mouth disease. The compound demonstrated low micromolar IC50 values in inhibiting viral replication while maintaining a favorable selectivity index compared to existing antiviral agents like pirodavir .

Efficacy Studies:

- In Vitro Assays: The synthesized derivatives displayed promising antiviral activity across multiple strains of EV71. For instance, one derivative showed an IC50 value of approximately 5.7 μM against strain H, indicating strong potential for further development into effective antiviral therapies .

- Structure-Activity Relationship (SAR): Variations in the chemical structure were explored to optimize antiviral efficacy and metabolic stability, leading to the identification of several potent candidates for further clinical evaluation .

Antiprotozoal Applications

Targeting Kinetoplast DNA:

The compound has been studied for its antiprotozoal properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Its mechanism involves binding to kinetoplast DNA (kDNA), disrupting essential processes required for parasite survival .

Research Findings:

- In Vivo Studies: In murine models of acute T. brucei infection, compounds derived from the benzamide scaffold exhibited curative effects upon oral administration. This highlights the potential for developing new treatments for neglected tropical diseases .

- Selectivity and Efficacy: The selectivity index of these compounds indicates a favorable therapeutic window, allowing for effective treatment with minimal toxicity to host cells .

Mechanism of Action

The mechanism of action of 4-(benzylsulfamoyl)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antifungal Activity

Key Compounds :

- 4-(Benzylsulfamoyl)-N-phenylbenzamide: Limited direct data, but structurally related to trifluoromethylpyrimidine-containing derivatives (e.g., compound 4q from ).

- Compound 4q (trifluoromethylpyrimidine-N-phenylbenzamide): Exhibited superior antifungal activity against Phomopsis sp., B. dothidea, and B.

- Compounds 3a–e (): Demonstrated broad-spectrum antifungal and antibacterial activity, though weaker than standard drugs like fluconazole (zone of inhibition: 15–20 mm vs. 25 mm for fluconazole) .

Structural Insights :

Antiviral Activity

Key Compounds :

- Compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide): Anti-enterovirus 71 (EV71) activity with IC₅₀ = 5.7–12 μM and low cytotoxicity (TC₅₀ = 620 μM vs. pirodavir’s TC₅₀ = 31 μM) .

- N-phenylacetophenone analogs (): Modified amide linkers showed anti-HCV and EV71 activity, with IC₅₀ values in the low micromolar range .

Comparison :

Anticancer Activity

Key Compounds :

- Derivatives 4e and 4f (imidazole-based N-phenylbenzamides): IC₅₀ = 1.2–4.8 μM against cancer cell lines, with para-fluoro (4f ) and para-methoxy (4e ) groups enhancing activity .

- N-phenylbenzamide-PTP inhibitor (compound 4 in ): Mitochondrial PTP inhibition (EC₅₀ = 280 nM) with good pharmacokinetics .

Structural Trends :

Antibacterial and Antischistosomal Activity

Key Compounds :

- Compounds 3a–e (): Broad-spectrum activity against Gram-positive and Gram-negative bacteria (MIC = 8–32 μg/mL) .

- N-phenylbenzamide derivatives (): Antischistosomal activity against Schistosoma mansoni (EC₅₀ = 10–50 μM), with substituent hydrophobicity (π) and electronics (σ) optimized via Craig plots .

Comparison :

Insecticidal Activity

Key Compounds :

- 2-Phenylpyridine-N-phenylbenzamide hybrids (): Active against Mythimna separata and Aphis craccivora (mortality rates = 60–80% at 100 ppm) .

Structural Notes:

- Pyridine rings enhance insecticidal activity through acetylcholine receptor interactions.

- Amide linkers maintain conformational flexibility for target binding .

Data Tables

Table 1: Antifungal Activity Comparison

| Compound | Target Pathogens | EC₅₀/MIC | Reference |

|---|---|---|---|

| 4q (trifluoromethyl) | B. cinerea, Phomopsis | Superior to pyrimethanil | |

| 3a–e | Broad-spectrum fungi | 15–20 mm inhibition zone |

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 4-(benzylsulfamoyl)-N-phenylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between benzylsulfamoyl chloride and N-phenylbenzamide precursors. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reactants. Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is critical for isolating high-purity product. Reaction progress should be monitored using TLC and validated via NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns on the benzamide and benzylsulfamoyl moieties. FT-IR identifies functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹). For crystallographic validation, X-ray diffraction resolves bond angles and torsion angles, particularly for assessing steric effects from the benzyl group. Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation .

Q. How do substituents on the benzamide or benzyl groups affect solubility and stability?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) on the benzamide ring to enhance metabolic stability but reduce aqueous solubility. Hydrophilic substituents (e.g., -OH, -NH₂) on the benzyl group improve solubility but may compromise membrane permeability. Use HPLC-UV to assess stability under varying pH and temperature conditions .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to therapeutic targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., carbonic anhydrase or kinase domains). Validate with MD simulations (GROMACS) to assess binding stability. Pair with QSAR models to correlate substituent effects (Hammett σ values) with inhibitory activity .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., assay conditions, cell lines). Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) to confirm mechanisms. Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. What experimental designs are optimal for in vivo pharmacokinetic profiling?

- Methodological Answer : Use radiolabeled analogs (³H or ¹⁴C) to track absorption/distribution in rodent models. Collect plasma samples at timed intervals and analyze via LC-MS/MS . Calculate pharmacokinetic parameters (Cₘₐₓ, t₁/₂) using non-compartmental models. Compare with in vitro metabolic stability data from hepatic microsome assays .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., -OCH₃, -F, -NO₂) on the benzamide ring. Test against off-target proteins (e.g., cytochrome P450 isoforms) to assess selectivity. Use crystallographic data to identify steric clashes or hydrogen-bonding motifs responsible for specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.